N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634656
InChI: InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13)
SMILES:
Molecular Formula: C8H6ClFN2O3
Molecular Weight: 232.59 g/mol

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide

CAS No.:

Cat. No.: VC18634656

Molecular Formula: C8H6ClFN2O3

Molecular Weight: 232.59 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide -

Specification

Molecular Formula C8H6ClFN2O3
Molecular Weight 232.59 g/mol
IUPAC Name N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13)
Standard InChI Key JJFMZDGHIKHQSI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide consists of a benzene ring substituted with three functional groups:

  • A nitro group (-NO₂) at position 2, which enhances electrophilic reactivity and participates in hydrogen bonding .

  • A chlorine atom (-Cl) at position 6, contributing to electron-withdrawing effects and metabolic stability .

  • A fluorine atom (-F) at position 3, known to modulate bioavailability and intermolecular interactions .

The acetamide moiety (-NHCOCH₃) at position 1 completes the structure, enabling participation in nucleophilic substitution and condensation reactions. The compound’s IUPAC name, N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide, reflects this substitution pattern .

Physical and Chemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₈H₆ClFN₂O₃
Molecular Weight232.6 g/mol
CAS Number2751490-83-0
Purity≥97%
SynonymsF78112; MFCD34184318

The compound’s stability under standard conditions (room temperature, dry environments) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) make it suitable for laboratory use .

Synthesis and Manufacturing

Purification and Characterization

Purification typically employs recrystallization from ethanol or ethyl acetate, followed by chromatography for high-purity grades . Characterization via melting point analysis, nuclear magnetic resonance (NMR), and mass spectrometry ensures structural fidelity .

Applications in Chemical Synthesis

Building Block for Complex Molecules

As a fluorinated building block, this acetamide is valuable in constructing pharmaceuticals, agrochemicals, and materials science products . Key applications include:

  • Nucleophilic Aromatic Substitution: The nitro group’s electron-withdrawing effect activates the ring for displacement reactions, enabling the introduction of amines, thiols, or alkoxides.

  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups .

Comparative Analysis of Structural Analogs

The biological activity of acetamides is highly sensitive to substituent positioning. The table below contrasts N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide with two analogs:

CompoundSubstituent PositionsAntibacterial MIC (µg/mL)Source
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide2-NO₂, 3-F, 6-ClNot reported
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide3-NO₂, 4-F, 2-Cl64 (K. pneumoniae)
N-(2-Chloro-6-fluoro-3-nitrophenyl)acetamide3-NO₂, 6-F, 2-ClNot reported

The variance in activity underscores the importance of substitution patterns. For example, moving the nitro group from position 2 to 3 (as in the second analog) retains antibacterial efficacy, while shifting chlorine to position 2 (third analog) may alter target affinity .

Future Research Directions

Biological Activity Screening

Priority should be given to:

  • Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.

  • Enzyme Inhibition Studies: Targeting bacterial cell wall synthesis enzymes or viral proteases .

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents (e.g., replacing fluorine with other halogens) could optimize potency and pharmacokinetics .

Pharmacokinetic Profiling

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to assess oral bioavailability and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator